Dinoprost methyl
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Overview
Description
Dinoprost methyl, also known as prostaglandin F2α methyl ester, is a synthetic derivative of prostaglandin F2α. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is primarily used in veterinary medicine to induce labor and control reproductive cycles in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dinoprost methyl typically involves the esterification of prostaglandin F2α. This process can be carried out using various esterification agents such as methanol in the presence of an acid catalyst like sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Dinoprost methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dinoprost methyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.
Biology: Employed in studies related to reproductive biology and endocrinology.
Medicine: Investigated for its potential therapeutic uses in managing reproductive health issues.
Industry: Utilized in the development of veterinary pharmaceuticals.
Mechanism of Action
Dinoprost methyl exerts its effects by binding to prostaglandin receptors, particularly the prostaglandin F2α receptor. This binding triggers a cascade of intracellular events that lead to the contraction of smooth muscle tissues, such as those found in the uterus. The molecular pathways involved include the activation of phospholipase C and the subsequent release of intracellular calcium .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (dinoprostone): Another prostaglandin with similar applications but different receptor affinities and effects.
Prostaglandin F2α (dinoprost): The parent compound of dinoprost methyl, used in similar contexts but with different pharmacokinetic properties.
Uniqueness
This compound is unique in its specific receptor binding profile and its methyl ester form, which can influence its pharmacokinetics and stability compared to other prostaglandins .
Properties
IUPAC Name |
methyl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDMFGSFLLCCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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